

Spectroscopic Profile of 2,4,6-Trifluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trifluorobenzoic acid**

Cat. No.: **B1332066**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-Trifluorobenzoic Acid** (CAS No. 28314-80-9), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Summary of Spectroscopic Data

The structural integrity and purity of **2,4,6-Trifluorobenzoic Acid** can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for 2,4,6-Trifluorobenzoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.78 – 6.71	m	1H	-	Aromatic H-3, H-5

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-Trifluorobenzoic Acid

Chemical Shift (δ) ppm	Coupling	Assignment
167.7	-	C=O (Carboxylic Acid)
162.4	dt, J = 248, 15 Hz	C-F (C-2, C-6)
159.3	ddd, J = 248, 15, 11 Hz	C-F (C-4)
112.6	t	C-H (C-3, C-5)

Solvent: D₂O

Table 3: Infrared (IR) Spectroscopy Peak List for 2,4,6-Trifluorobenzoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (Carboxylic Acid)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
1625-1600	Medium-Strong	C=C stretch (Aromatic)
1320-1210	Strong	C-O stretch (Carboxylic Acid)
1150-1000	Strong	C-F stretch
950-900	Medium, Broad	O-H bend (out-of-plane)

Note: The IR peak list is based on typical values for fluorinated benzoic acids and a vibrational analysis study. Specific experimental values may vary.

Table 4: Mass Spectrometry (MS) Data for 2,4,6-Trifluorobenzoic Acid

m/z	Relative Intensity (%)	Assignment
176	~55	[M] ⁺ (Molecular Ion)
159	~100	[M-OH] ⁺
131	~40	[M-COOH] ⁺

Ionization Method: Electron Ionization (EI)[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,4,6-Trifluorobenzoic acid** was dissolved in 0.7 mL of Deuterium Oxide (D₂O).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
- ¹H NMR Acquisition: A standard proton experiment was performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was conducted. The coupling constants reported are due to fluorine-carbon interactions.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **2,4,6-Trifluorobenzoic acid** was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
- Instrumentation: An FTIR spectrometer was used to record the spectrum.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Data Acquisition: The mass spectrum was scanned over a mass range of m/z 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and how the data from different techniques are integrated for structural elucidation.

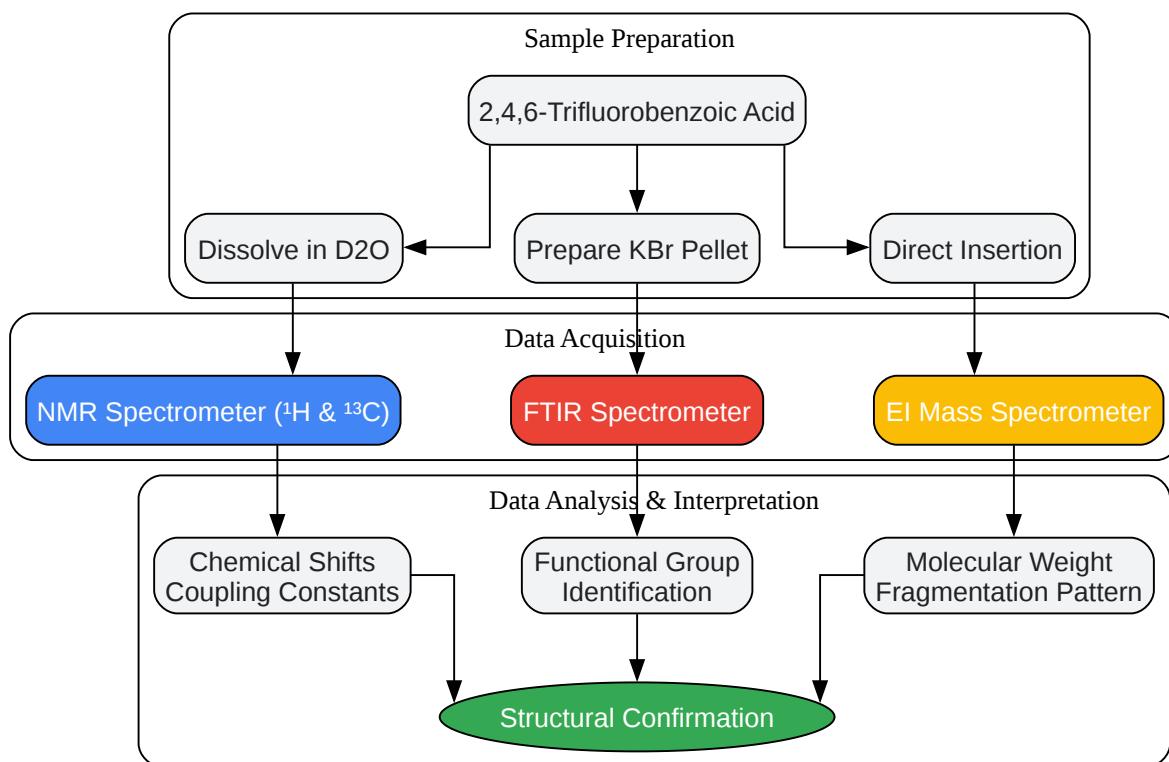
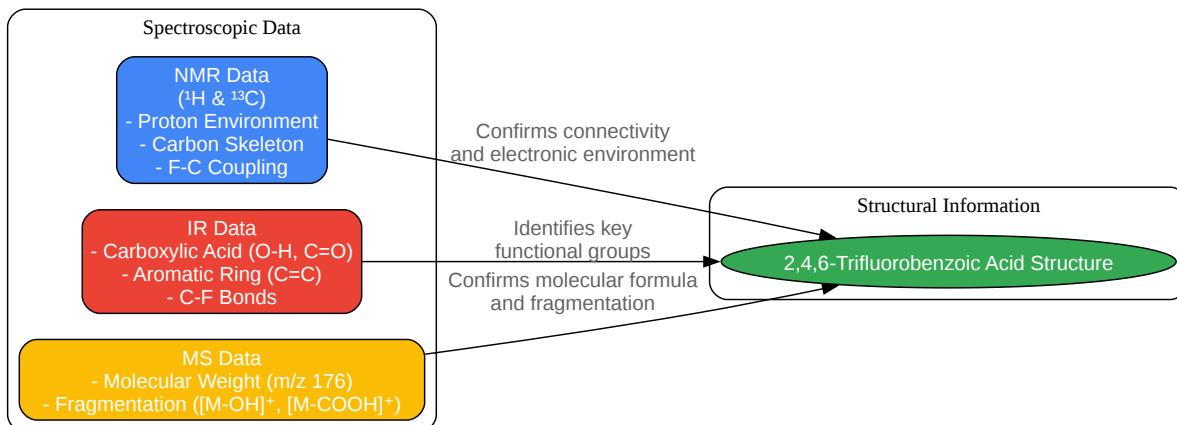
[Click to download full resolution via product page](#)

Diagram 1: General workflow for the spectroscopic analysis of **2,4,6-Trifluorobenzoic acid**.



[Click to download full resolution via product page](#)

Diagram 2: Logical relationship of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. inis.iaea.org [inis.iaea.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trifluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332066#spectroscopic-data-for-2-4-6-trifluorobenzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com